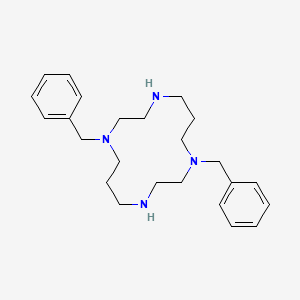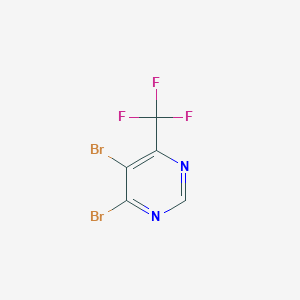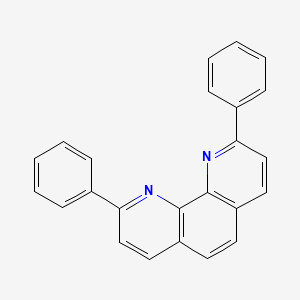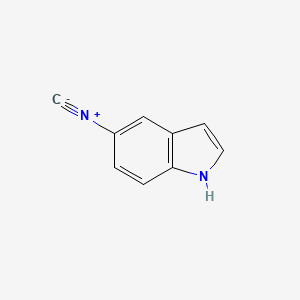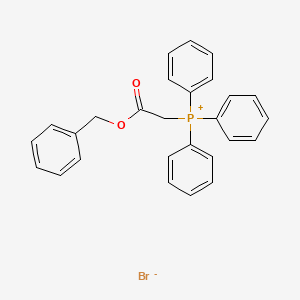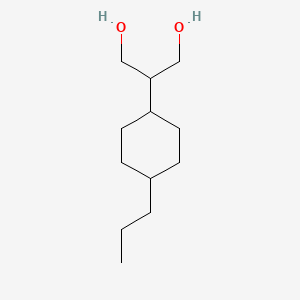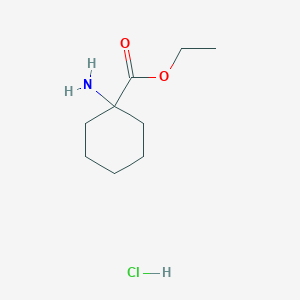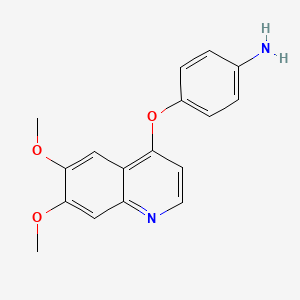
4-(6,7-二甲氧基-喹啉-4-氧基)-苯胺
概述
描述
“4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylamine” is a chemical compound used in the preparation of Cabozantinib Defluorination impurity . It is available for purchase online .
Synthesis Analysis
The synthesis of “4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylamine” involves the reaction of 4-chloro-6,7-dimethoxyquinoline with 4-Aminophenol in N,N-dimethylacetamide (DMA) . Another method involves the reaction of potassium carbonate with an alkali metal hydroxide to produce potassium .Molecular Structure Analysis
The molecular formula of “4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylamine” is C17H16N2O3 . Its molecular weight is 296.32 .Chemical Reactions Analysis
“4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylamine” is a primary alcohol that has been shown to catalyze the reaction of potassium carbonate with an alkali metal hydroxide to produce potassium . It has also been shown to be a base catalyst for the reaction of cyclopropanecarboxylic acid with an alcohol ester to produce high yield .Physical And Chemical Properties Analysis
“4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylamine” has a melting point of 211.0 to 215.0 °C and a boiling point of 481.8±45.0 °C . Its density is 1.246±0.06 g/cm3 at 20 ºC 760 Torr . It is practically insoluble in water (0.02 g/L at 25 ºC) .科学研究应用
Treatment of Medullary Thyroid Carcinoma
Specific Scientific Field
This application falls under the field of Medical Research , specifically in the treatment of a type of thyroid cancer known as Medullary Thyroid Carcinoma .
Comprehensive and Detailed Summary of the Application
“4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylamine” is a component of a compound known as Cyclopropane-1,1-dicarboxylic acid [4-(6,7-dimethoxy-quinolin-4-yloxy)-phenyl]-amide (4-fluoro-phenyl)-amide, (L)-malate salt , also referred to as cabozantinib . This compound has been designated for the treatment of medullary thyroid carcinoma .
Detailed Description of the Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this compound in the treatment of medullary thyroid carcinoma are not detailed in the sources. However, it is common in medical research for such compounds to be administered to patients in controlled doses under the supervision of medical professionals, following rigorous clinical trials .
Thorough Summary of the Results or Outcomes Obtained
The effects of cabozantinib have been evaluated in experimental models, and at the time of the application for orphan designation, clinical trials in patients with medullary thyroid carcinoma were ongoing . The specific results or outcomes, including any quantitative data or statistical analyses, are not provided in the sources .
属性
IUPAC Name |
4-(6,7-dimethoxyquinolin-4-yl)oxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-20-16-9-13-14(10-17(16)21-2)19-8-7-15(13)22-12-5-3-11(18)4-6-12/h3-10H,18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXEQRXJATQUJSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40469172 | |
| Record name | 4-(6,7-DIMETHOXY-QUINOLIN-4-YLOXY)-PHENYLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40469172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylamine | |
CAS RN |
190728-25-7 | |
| Record name | 4-[(6,7-Dimethoxyquinolin-4-yl)oxy]aniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=190728-25-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(6,7-DIMETHOXY-QUINOLIN-4-YLOXY)-PHENYLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40469172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(6,7-Dimethoxyquinolin-4-yl)oxy]aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details




Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl imidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B1589493.png)
![1-Cyclopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1589495.png)
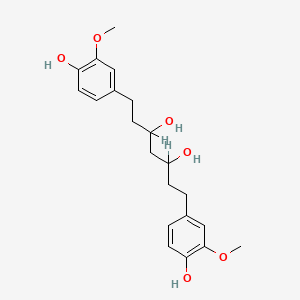
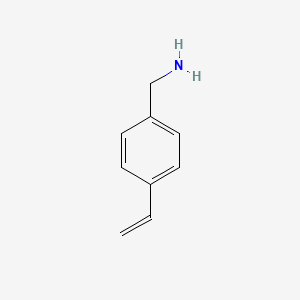
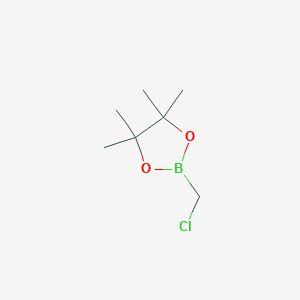
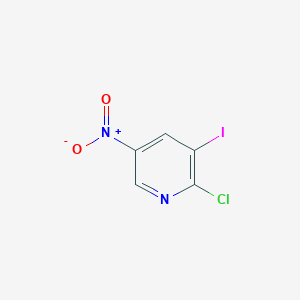
![[3-(3-Nitrophenyl)-1,2-oxazol-5-yl]methanol](/img/structure/B1589502.png)
